1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

Description

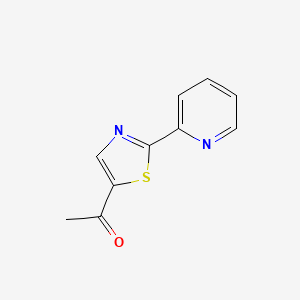

Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSRGSZNLJYPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320641 | |

| Record name | 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383147-02-2 | |

| Record name | 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 2 Pyridin 2 Yl Thiazol 5 Yl Ethanone

Retrosynthetic Analysis of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For this compound, the primary disconnections are made at the bonds forming the heterocyclic thiazole (B1198619) ring.

A logical retrosynthetic pathway involves breaking the C-N and C-S bonds of the thiazole ring, a strategy common for this class of heterocycles. This leads back to two key precursor types: a thioamide and an α-haloketone. This approach is characteristic of the well-established Hantzsch thiazole synthesis.

Specifically, the target molecule can be disconnected as follows:

Disconnection 1 (C5-C=O bond): A functional group interconversion (FGI) can transform the acetyl group into a more versatile group for synthesis, such as a carboxylate ester. However, a more direct approach is to build the ring with the acetyl precursor already in place.

Disconnection 2 (Thiazole Ring): Applying the logic of the Hantzsch synthesis, the thiazole ring is broken down. This disconnection points to pyridine-2-carbothioamide (B155194) (a thioamide) and a 3-halo-2,4-pentanedione or a similar 3-carbon synthon bearing the acetyl group and a leaving group.

This analysis suggests that the most straightforward synthetic strategy would be a condensation reaction between a pyridine-containing thioamide and a halogenated β-dicarbonyl compound.

Classical Synthetic Routes to this compound

Classical synthetic methods for this compound and its analogues primarily rely on condensation reactions to form the central thiazole heterocycle.

Condensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone classical method for forming the thiazole ring. wikipedia.orgderpharmachemica.com This reaction involves the condensation of a thioamide with an α-haloketone. wikipedia.orgderpharmachemica.com In the context of this compound, this would involve reacting pyridine-2-carbothioamide with a suitable α-halocarbonyl compound that contains the acetyl functionality.

A relevant example is the [2+3]-cyclocondensation reaction used to synthesize the similar compound 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. nih.gov In this procedure, 1-(pyridin-2-yl)thiourea (B83643) serves as the S,N-binucleophile, which reacts with 2-chloroacetylacetone, a dielectrophilic C2 synthon. nih.gov This reaction efficiently constructs the substituted thiazole ring in a single step. Similarly, other pyridylthiazoles have been synthesized via the Hantzsch reaction between a pyridil-carbothioamide and ethyl-2-chloro-acetyl-acetate. researchgate.net

Table 1: Hantzsch Thiazole Synthesis Components

| Precursor Type | Specific Example | Role in Final Structure |

|---|---|---|

| Thioamide | Pyridine-2-carbothioamide | Source of N3, C2, S1, and the pyridin-2-yl group |

| α-Haloketone | 3-Chloro-2,4-pentanedione | Source of C4, C5, and the acetyl group |

Introduction of Pyridine (B92270) and Acetyl Substituents

The classical approaches typically build the thiazole ring from precursors that already contain the required pyridine and acetyl moieties. This is generally more efficient than attempting to functionalize a pre-existing thiazole ring.

Pyridine Moiety: The pyridine ring is introduced via the starting thioamide, namely pyridine-2-carbothioamide. This component is readily prepared from pyridine-2-carbonitrile (B1142686) and a source of sulfide, or other standard methods.

Acetyl Moiety: The acetyl group is incorporated through the choice of the α-haloketone. A compound like 3-chloro-2,4-pentanedione provides the necessary carbon backbone (C4 and C5 of the thiazole ring) and the acetyl group at the C5 position.

While post-synthesis functionalization is possible, it is less common in classical routes for this specific substitution pattern. The calculated π-electron densities of thiazole suggest that C5 is the most favorable site for electrophilic substitutions, while C2 is a preferable site for nucleophilic substitutions. nih.gov Therefore, one could theoretically install an acetyl group at C5 via a Friedel-Crafts acylation and subsequently add the pyridine ring at C2 via a nucleophilic aromatic substitution, but the convergent Hantzsch synthesis is often more direct.

Modern Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods, often employing metal catalysts and adhering to the principles of green chemistry to improve yields and reduce environmental impact.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the Hantzsch synthesis is highly effective, modern methods can offer alternative pathways. For instance, a copper-catalyzed arylation of heterocycle C-H bonds allows for the direct coupling of aryl iodides with five-membered heterocycles. organic-chemistry.org This strategy could potentially be adapted to couple a 2-halopyridine with a 5-acetylthiazole or a 2-thiazolyl derivative with a suitable pyridine precursor.

These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps. Such methods can provide access to a wider range of derivatives under milder conditions than some classical approaches.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Catalysis: The use of catalysts, both metal-based and organocatalysts, is a key green principle. For example, the synthesis of thiazolyl-thiazole derivatives has been achieved using DABCO as an organocatalyst, resulting in shorter reaction times, easier workups, and high yields. nih.gov Another green approach involves using magnesium oxide, a low-cost and efficient heterogeneous base catalyst, in multi-component reactions to form thiazolo[4,5-b]pyridines. dmed.org.ua

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient method for preparing various heterocyclic systems, often leading to significantly reduced reaction times and improved yields. mdpi.comrasayanjournal.co.in Laser synthesis has also been explored as a solvent-free approach for preparing phenylthiazolo[5,4-b]pyridine derivatives, representing a significant advancement in environmentally friendly synthesis. rsc.org

Safer Solvents: Traditional syntheses often use hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water or ethanol (B145695) or employ solvent-free conditions. mdpi.comrasayanjournal.co.in For instance, Hantzsch condensations can be performed under solvent-free conditions, which is both environmentally and economically beneficial. organic-chemistry.org

Table 2: Application of Green Chemistry Principles

| Green Principle | Application in Thiazole Synthesis | Benefit |

|---|---|---|

| Organocatalysis | Use of DABCO in condensation reactions nih.gov | Avoids toxic metals, mild conditions, high yield. |

| Heterogeneous Catalysis | Use of MgO in one-pot reactions dmed.org.ua | Easy catalyst recovery, reduced waste. |

| Microwave Irradiation | Microwave-assisted cyclization mdpi.com | Drastically reduced reaction times, higher yields. |

| Solvent-Free Reactions | Laser synthesis or mechanical milling rsc.orgchemicalbook.com | Eliminates solvent waste, simplifies purification. |

Optimization of Reaction Conditions and Yields

The efficiency of the Hantzsch synthesis for this compound is highly dependent on the optimization of various reaction parameters. Key factors that have been investigated to maximize the yield and purity of the final product include the choice of solvent, reaction temperature, and the use of catalysts.

A common approach involves the reaction of pyridine-2-carbothioamide with 3-chloro-2,4-pentanedione. The selection of an appropriate solvent is crucial for the dissolution of reactants and for facilitating the reaction. Solvents such as ethanol and 1,4-dioxane (B91453) have been utilized in the synthesis of similar thiazole derivatives. For instance, in the synthesis of 4,5-disubstituted thiazoles, tetrahydrofuran (B95107) (THF) was found to be an effective solvent, leading to the formation of crystalline products with yields ranging from 72% to 92%. mdpi.com The use of a base catalyst, while not always necessary, can significantly shorten the reaction time. mdpi.com Sodium acetate (B1210297) is a commonly employed catalyst in such reactions. mdpi.com

Microwave-assisted synthesis has emerged as a powerful technique to enhance reaction rates and improve yields. In the synthesis of related N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, microwave irradiation at 90 °C for 30 minutes in methanol (B129727) resulted in a high yield of 95%. nih.gov This contrasts with conventional heating methods, which often require longer reaction times and result in lower yields. nih.gov

The table below summarizes the impact of different reaction conditions on the synthesis of analogous thiazole derivatives, providing insights into potential optimization strategies for the synthesis of this compound.

| Reactants | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and 3-chloro-2,4-pentanedione | 1,4-dioxane | Sodium acetate | - | 79 | mdpi.com |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and N-phenylthiourea | Methanol | Microwave, 90 °C | 30 min | 95 | nih.gov |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and N-phenylthiourea | Methanol | Reflux | 8 h | Lower than microwave | nih.gov |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and chloroacetaldehyde | THF | None | 12 h | 76 | mdpi.com |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and ethyl 2-bromo-4'-chloroacetophenone | THF | Reflux | 5 h | 87 | mdpi.com |

This table is illustrative and based on the synthesis of structurally related thiazole derivatives. Specific conditions for this compound may vary.

Purity Assessment and Isolation Techniques

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For various thiazole derivatives, solvents like ethanol and 1,4-dioxane have proven effective for recrystallization, yielding pure crystalline products. mdpi.comnih.gov The purity of the recrystallized product is often assessed by its melting point, where a sharp melting point range indicates high purity.

Chromatography is another powerful tool for the purification of organic compounds. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent (solvent system) is optimized to achieve good separation. For instance, in the purification of 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- mdpi.comrasayanjournal.co.inmdpi.comthiadiazolo[3,4-d]pyridazine, a mixture of dichloromethane (B109758) and hexane (B92381) was used as the eluent for column chromatography on silica gel. mdpi.com

Thin-layer chromatography (TLC) is an indispensable technique for monitoring the progress of the reaction and for assessing the purity of the final product. nih.gov By comparing the TLC profile of the purified compound with that of the crude reaction mixture, the effectiveness of the purification process can be determined.

The structural confirmation and purity assessment of the final product are typically carried out using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure and is a primary method for confirming the identity of the synthesized compound. nih.govInfrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.govHigh-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, further confirming its identity and purity. nih.gov

| Technique | Purpose | Common Solvents/Reagents | Reference |

| Recrystallization | Purification of solid product | Ethanol, 1,4-Dioxane, Methanol | mdpi.comnih.gov |

| Column Chromatography | Separation from impurities | Silica gel, Dichloromethane/Hexane | mdpi.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check | - | nih.gov |

| ¹H NMR Spectroscopy | Structural elucidation and purity assessment | - | nih.gov |

| ¹³C NMR Spectroscopy | Structural elucidation | - | nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | - | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula determination | - | nih.gov |

Chemical Reactivity and Functionalization of 1 2 Pyridin 2 Yl Thiazol 5 Yl Ethanone

Electrophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring

The thiazole ring, in general, is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone, the C5 position is already substituted with the acetyl group. Theoretical calculations and experimental observations on similar thiazole derivatives suggest that the C4 position is the next most favorable site for electrophilic attack. The electron-donating character of the sulfur atom and the nitrogen atom of the thiazole ring activates the ring towards electrophiles. However, the presence of the electron-withdrawing acetyl group at C5 and the pyridin-2-yl group at C2 deactivates the ring to some extent.

Common electrophilic aromatic substitution reactions that could be envisaged for this molecule include:

Halogenation: Bromination or chlorination, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to introduce a halogen atom at the C4 position.

Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, could lead to the introduction of a nitro group at the C4 position. However, the reaction conditions would need to be carefully controlled to avoid undesired side reactions on the pyridine (B92270) ring or the acetyl group. For instance, a Ru-catalyzed meta-selective C-H nitration has been developed for 2-arylthiazoles, which could potentially be adapted. wikipedia.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for introducing a formyl group onto electron-rich aromatic rings. chemistrysteps.comcambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.com It is plausible that this reaction would lead to formylation at the C4 position of the thiazole ring.

| Reaction | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 1-(4-Bromo-2-(pyridin-2-yl)thiazol-5-yl)ethanone |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitro-2-(pyridin-2-yl)thiazol-5-yl)ethanone |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) | 5-Acetyl-2-(pyridin-2-yl)thiazole-4-carbaldehyde |

Nucleophilic Additions and Substitutions Involving the Carbonyl Group

The acetyl group at the C5 position of the thiazole ring provides a key site for nucleophilic attack. The carbonyl carbon is electrophilic and can react with a wide range of nucleophiles.

Key reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.ukresearchgate.net This transformation would yield 1-(2-(pyridin-2-yl)thiazol-5-yl)ethanol.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. wikipedia.orgmasterorganicchemistry.comnrochemistry.comnih.gov Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 2-(5-(prop-1-en-2-yl)thiazol-2-yl)pyridine.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) will lead to the formation of the corresponding oxime, this compound oxime. wikipedia.orgchemtube3d.comkhanacademy.orgarpgweb.com This reaction is a standard method for the characterization and derivatization of ketones. wikipedia.orgchemtube3d.comkhanacademy.orgarpgweb.com

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(5-(Prop-1-en-2-yl)thiazol-2-yl)pyridine |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions at the nitrogen atom, which can influence the electronic properties of the entire molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. rsc.orgresearchgate.netresearchgate.netmdpi.com The resulting N-oxide, 2-(5-acetylthiazol-2-yl)pyridine 1-oxide, would have altered reactivity, potentially facilitating substitution reactions on the pyridine ring.

Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary pyridinium (B92312) salt. ktu.eduresearchgate.net This reaction, known as quaternization, would result in the formation of 2-(5-acetylthiazol-2-yl)-1-methylpyridin-1-ium iodide. Quaternization increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

| Reaction | Reagent | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(5-Acetylthiazol-2-yl)pyridine 1-oxide |

| Quaternization | Methyl iodide (CH₃I) | 2-(5-Acetylthiazol-2-yl)-1-methylpyridin-1-ium iodide |

Metal Complexation Studies and Coordination Chemistry Potential

The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) in this compound makes it an excellent candidate as a ligand in coordination chemistry. The pyridine nitrogen and the thiazole nitrogen can act as a bidentate chelating ligand, forming stable complexes with various metal ions. The sulfur atom and the carbonyl oxygen could also potentially participate in coordination, leading to different coordination modes.

Numerous studies have reported the synthesis and characterization of metal complexes with similar pyridinyl-thiazole ligands. These complexes have shown interesting photophysical properties and potential applications in catalysis and materials science. It is highly probable that this compound can form complexes with transition metals such as ruthenium, iridium, platinum, copper, and zinc. The coordination of the ligand to a metal center can significantly alter its electronic and photophysical properties.

Derivatization Strategies for Structural Modification of this compound

The diverse reactivity of the constituent rings and the acetyl group allows for a wide range of derivatization strategies to modify the structure of this compound.

As discussed in section 3.2, the acetyl group is a versatile handle for further functionalization. Beyond simple reduction and olefination, other transformations are possible:

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated under acidic or basic conditions to introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Condensation Reactions: The acetyl group can undergo condensation reactions with various reagents. For example, Claisen-Schmidt condensation with aromatic aldehydes would lead to the formation of chalcone (B49325) derivatives.

Functionalization of the pyridine ring can be achieved through several strategies:

Substitution on the Thiazole Ring

The chemical reactivity of the thiazole ring in this compound is influenced by the electronic properties of its substituents. The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which dictates its reactivity towards electrophilic substitution. Generally, the thiazole ring is considered electron-rich and susceptible to electrophilic attack. However, in the case of this compound, the presence of the electron-withdrawing pyridin-2-yl group at the C2 position and the acetyl group at the C5 position significantly deactivates the ring towards standard electrophilic substitution reactions.

Despite this deactivation, functionalization of the thiazole ring remains a key avenue for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Research into the electrophilic substitution of similarly substituted 2-pyridylthiazole systems provides valuable insights into the potential reactivity of this specific compound. The primary site for electrophilic attack on a 2,5-disubstituted thiazole is the C4 position, as the other positions are occupied.

Halogenation, particularly bromination, is a common method for the functionalization of thiazole rings. While direct bromination of this compound has not been extensively reported, studies on analogous 2-arylthiazole derivatives suggest that the reaction can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a frequently employed reagent for the regioselective bromination of heterocyclic compounds under mild conditions.

The reaction would likely proceed by the electrophilic attack of a bromine cation equivalent at the C4 position of the thiazole ring. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical conditions can facilitate the reaction.

Table 1: Representative Halogenation Reaction

| Reactant | Reagent | Solvent | Product |

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 1-(4-Bromo-2-(pyridin-2-yl)thiazol-5-yl)ethanone |

Note: This reaction is proposed based on the known reactivity of similar thiazole derivatives and may require optimization of reaction conditions.

The introduction of a nitro group onto the thiazole ring can be a challenging transformation due to the strongly acidic and oxidative conditions typically required for nitration. The presence of the basic pyridine nitrogen can lead to protonation under these conditions, further deactivating the heterocyclic system. Standard nitrating mixtures, such as a combination of concentrated nitric acid and sulfuric acid, are often employed.

For this compound, nitration would be expected to occur at the C4 position. Milder nitrating agents, such as nitric acid in acetic anhydride, might also be effective while potentially minimizing side reactions. semanticscholar.org

Table 2: Representative Nitration Reaction

| Reactant | Reagent | Conditions | Product |

| This compound | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to room temp. | 1-(4-Nitro-2-(pyridin-2-yl)thiazol-5-yl)ethanone |

Note: This reaction is predicted based on general procedures for the nitration of deactivated thiazoles and may require careful control of temperature and reaction time.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comsemanticscholar.orgorganic-chemistry.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. ijpcbs.comsemanticscholar.orgorganic-chemistry.org

Given the electron-withdrawing nature of the substituents on the thiazole ring of this compound, this reaction may require forcing conditions. The formyl group would be introduced at the C4 position, yielding the corresponding 4-formyl derivative. This derivative can serve as a valuable intermediate for further synthetic transformations.

Table 3: Representative Vilsmeier-Haack Reaction

| Reactant | Reagent | Solvent | Product |

| This compound | POCl₃, DMF | Dichloroethane | 1-(4-Formyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone |

Note: The reactivity of the substrate may necessitate elevated temperatures for this transformation to proceed efficiently.

Computational and Theoretical Investigations of 1 2 Pyridin 2 Yl Thiazol 5 Yl Ethanone

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone is fundamentally governed by the interplay of the electron-rich thiazole (B1198619) ring, the electron-deficient pyridine (B92270) ring, and the electron-withdrawing acetyl group. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule, as well as its reactivity. For analogous pyridinyl-thiazole systems, DFT calculations have shown that the HOMO is often delocalized across the entire molecule, with significant contributions from the thiazole ring. nih.gov Conversely, the LUMO is typically centered on the pyridine ring and the electron-withdrawing substituents. nih.gov In the case of this compound, the acetyl group at the 5-position of the thiazole ring is expected to further lower the energy of the LUMO and influence its distribution.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and greater polarizability. For related thiazole derivatives, the HOMO-LUMO gap has been shown to be a crucial parameter in understanding their chemical behavior. mdpi.com The specific HOMO-LUMO gap of this compound would dictate its potential for charge transfer interactions and its susceptibility to electronic excitation.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For similar pyridinyl-pyrazole compounds, MEP maps have revealed that the most negative electrostatic potential is concentrated around the nitrogen atoms of the heterocyclic rings, indicating their propensity for electrophilic attack. nih.gov For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group are anticipated to be regions of high negative potential, while the hydrogen atoms of the pyridine ring would exhibit positive potential.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.260 |

| ELUMO | -0.552 |

| Energy Gap (ΔE) | 5.707 |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the pyridine and thiazole rings, as well as the bond connecting the acetyl group to the thiazole ring. Understanding the conformational preferences and the energy barriers to rotation is crucial for predicting the molecule's three-dimensional structure and its interactions with biological targets.

Computational methods, such as relaxed potential energy surface scans, can be employed to explore the conformational space and identify the most stable conformers. The rotation around the bond linking the two heterocyclic rings is of particular interest. Studies on similar bi-heterocyclic systems have shown that the planar or near-planar conformations are often the most stable due to the maximization of π-conjugation between the rings. However, steric hindrance between hydrogen atoms on adjacent rings can lead to a preference for a slightly twisted conformation.

The energy landscape of the molecule can be visualized by plotting the potential energy as a function of one or more dihedral angles. This landscape reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The height of the energy barriers between conformers determines the rate of interconversion at a given temperature. For molecules with rotatable bonds, the origin of these rotational barriers is a complex interplay of steric repulsion, electrostatic interactions, and hyperconjugative effects. researchgate.netmdpi.com

| Dihedral Angle | Expected Rotational Barrier (kcal/mol) | Most Stable Conformation |

|---|---|---|

| Pyridine-Thiazole | Low to moderate | Near-planar or slightly twisted |

| Thiazole-Acetyl | Low | Syn or anti-periplanar |

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and stability of molecules by providing a range of quantum chemical descriptors. These descriptors, derived from the electronic structure, offer quantitative insights into the molecule's behavior in chemical reactions.

Global reactivity descriptors, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. Chemical hardness is a measure of the resistance to a change in electron distribution, with harder molecules being less reactive. Conversely, chemical softness is the reciprocal of hardness. Electronegativity relates to the ability of a molecule to attract electrons, while the electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons. For related thiazole derivatives, these descriptors have been successfully used to rationalize their observed reactivity. nih.gov

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most susceptible to reaction.

The stability of this compound can also be assessed through the calculation of its total electronic energy and by comparing the energies of different isomers. DFT calculations can provide accurate predictions of the relative stabilities of various structural arrangements, aiding in the understanding of its thermodynamic properties.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.853 |

| Chemical Softness (S) | 0.351 |

| Electronegativity (χ) | 3.406 |

| Electrophilicity Index (ω) | 2.031 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking simulations can be performed against a variety of biological targets to predict its potential pharmacological activity. The pyridinyl-thiazole scaffold is a common motif in many biologically active molecules, and derivatives have been docked into the active sites of enzymes such as kinases, proteases, and oxidoreductases. dntb.gov.uanih.gov

A successful docking simulation provides a binding score, which is an estimate of the binding affinity, and a predicted binding pose. Analysis of the binding pose reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms of the pyridine and thiazole rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions with aromatic residues in the protein's active site. The acetyl group can also participate in hydrogen bonding or dipole-dipole interactions.

The results of molecular docking studies can guide the rational design of more potent and selective derivatives of this compound by identifying key interaction points that can be optimized through chemical modification.

| Target Protein | Potential Interacting Residues | Types of Interactions |

|---|---|---|

| Kinases (e.g., EGFR) | Met, Leu, Gly, Ala | Hydrogen bonds, hydrophobic interactions |

| Proteases (e.g., Mpro) | His, Cys, Gln, Met | Hydrogen bonds, hydrophobic interactions |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with variations at different positions of the molecule, such as on the pyridine ring or by modifying the acetyl group. The biological activity of these compounds would then be determined experimentally.

A wide range of molecular descriptors can be calculated for each compound, including physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that relates a subset of these descriptors to the observed biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of steric and electrostatic fields around the molecules. nih.gov These models can provide intuitive contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. QSAR studies on various thiazole and pyridinyl-thiazole derivatives have successfully identified key structural features responsible for their biological activities. nih.govlaccei.org

| Descriptor Type | Examples |

|---|---|

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies |

| Topological | Connectivity Indices, Shape Indices |

| 3D (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields |

Molecular Basis of Biological Interactions: Mechanistic Studies

Enzyme Inhibition and Activation Mechanisms by 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

The interaction of small molecules with enzymes is a cornerstone of pharmacology. For this compound, its potential to modulate enzyme activity would be investigated through a series of established assays.

To understand how this compound may inhibit or activate an enzyme, detailed kinetic studies are required. These studies would determine the nature and strength of the interaction.

Research Findings:

Currently, there is no specific kinetic data available in the literature for the interaction of this compound with any particular enzyme.

Hypothetical Data Table for Enzyme Inhibition Kinetics:

| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (µM) | Mechanism of Action |

| Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |

This table illustrates the type of data that would be generated from enzyme kinetic studies. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are key parameters that quantify the potency of an inhibitor.

Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Studies to investigate this for this compound would involve specialized assays.

Research Findings:

There are no published studies specifically identifying or characterizing this compound as an allosteric modulator of any enzyme.

Receptor Binding and Modulation Mechanisms

The interaction of this compound with cellular receptors is another critical area of investigation to understand its potential pharmacological effects.

These assays are fundamental in determining if a compound binds to a receptor and, if so, whether it competes with the natural ligand for the same binding site.

Research Findings:

Specific data from competitive or non-competitive binding assays for this compound are not available in the current scientific literature.

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor Target | Radioligand | Binding Affinity (Kd) | Binding Mode |

| Not Determined | Not Determined | Not Determined | Not Determined |

This table represents the kind of data obtained from in vitro binding assays. The Kd (dissociation constant) is a measure of the affinity of the compound for the receptor.

GPCRs are a large family of receptors that are common drug targets. Investigating the interaction of this compound with GPCRs would involve functional assays that measure downstream signaling.

Research Findings:

There is no specific information available regarding the interaction of this compound with any G-Protein Coupled Receptors.

Protein-Ligand Interaction Profiling (Excluding Clinical Outcomes)

Computational and biophysical methods can provide a detailed picture of how a ligand like this compound binds to a protein target. These studies are crucial for understanding the molecular basis of interaction and for guiding further drug development.

Research Findings:

While no specific experimental protein-ligand interaction profiles for this compound are published, computational tools can predict potential interactions. These predictions, however, require experimental validation. The pyridin-2-yl-thiazole scaffold is present in compounds known to interact with various protein classes, including kinases. For instance, a series of 5-(pyridin-2-yl)thiazoles has been evaluated for their inhibitory activity against transforming growth factor-beta type 1 receptor kinase (ALK5) nih.gov.

Hypothetical Data Table for Predicted Protein-Ligand Interactions:

| Protein Target | Predicted Binding Site Residues | Predicted Interaction Types |

| Not Determined | Not Determined | Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking |

This table illustrates the type of information that would be generated from protein-ligand interaction profiling studies, which would typically include the specific amino acid residues involved in binding and the nature of the chemical interactions.

Cellular Pathway Modulation Studies (In Vitro Models)

Research on pyridine-thiazole hybrids suggests they can influence a variety of cellular pathways, often leading to cytotoxic effects in cancer cells. researchgate.netnih.gov The mechanisms generally involve the disruption of fundamental cellular processes, including signaling, cell cycle progression, and the induction of programmed cell death.

The pyridine-thiazole scaffold is a component of various kinase inhibitors, suggesting that compounds like this compound could potentially modulate signal transduction pathways. nih.gov Thiazole-containing molecules have been shown to inhibit protein and lipid kinases, which are crucial components of signaling cascades that regulate cell growth, proliferation, and survival. nih.gov For example, some thiazole-pyridine hybrids have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.gov Molecular docking studies on related compounds support the potential for interaction with the ATP-binding site of EGFR, thereby blocking downstream signaling. nih.govmdpi.com

A common mechanism of action for anticancer agents is the induction of apoptosis. Studies on derivatives of this compound have demonstrated their ability to trigger apoptotic pathways. For example, treatment of breast cancer cells (MCF-7) with a derivative led to significant changes in the transmembrane mitochondrial potential (ΔΨm). nih.gov A decrease in ΔΨm is a key event in the intrinsic pathway of apoptosis, indicating an increase in mitochondrial membrane permeability and the release of pro-apoptotic factors. nih.gov Furthermore, thiazole-based compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis. mdpi.com

Table 1: Effects of a Pyridine-Thiazole Derivative on Mitochondrial Membrane Potential

| Cell Line | Compound Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) |

|---|

This table is based on data for a derivative of this compound.

The modulation of gene expression is a downstream consequence of altered signal transduction and cellular stress. While specific gene expression profiling for this compound has not been reported, it is plausible that its activity would lead to changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair. For instance, the inhibition of pathways like EGFR or the induction of DNA damage would trigger transcriptional responses mediated by transcription factors such as p53 and NF-ĸB. nih.gov

The ability of pyridine-thiazole derivatives to interact with DNA and induce genetic instability in tumor cells has been suggested as a potential mechanism of their cytotoxic action. nih.govnih.gov Studies have shown that these compounds can cause changes in nucleus morphology. nih.gov Furthermore, the cytotoxic activity of certain derivatives was significantly reduced when tumor cells were pre-incubated with an inhibitor of PARP1 (Fluzaparib), an enzyme crucial for DNA repair. nih.govnih.gov This suggests that the compounds may cause DNA damage that, when unrepaired, leads to cell death. The interaction with DNA can distort its duplex structure, making it susceptible to oxidative damage. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 1 2 Pyridin 2 Yl Thiazol 5 Yl Ethanone Analogues

Design Principles for Derivatives of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

The design of derivatives based on the this compound scaffold is often guided by the objective of enhancing potency and selectivity for specific biological targets. A primary strategy involves the modification of the ethanone (B97240) group to introduce diverse functionalities, thereby exploring new interactions with target proteins. For instance, the ethanone moiety can be transformed into more complex structures, such as chalcones, through Claisen-Schmidt condensation with various aromatic aldehydes. dmed.org.uaresearchgate.net This approach allows for the introduction of a wide range of substituents on the aryl ring of the propenone system, enabling a systematic investigation of electronic and steric effects on biological activity. dmed.org.uaresearchgate.net

Another key design principle revolves around the substitution on the pyridine (B92270) and thiazole (B1198619) rings. The introduction of small alkyl groups on the pyridine ring and various substituents on the thiazole ring has been a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. nih.govnih.gov The rationale behind these modifications is to optimize interactions with the binding pockets of target enzymes or receptors.

Furthermore, the core thiazole ring itself has been a subject of modification, with researchers exploring the replacement of the thiazole with other five-membered heterocycles like 1,2,4-thiadiazole (B1232254) or 1,2,4-oxadiazole (B8745197) to improve pharmacokinetic properties and ex vivo activity. nih.gov The overarching design principle is to create a library of analogues with systematic structural variations to build a comprehensive understanding of the SAR.

Impact of Substituent Modifications on Molecular Interactions

Substituent modifications on the this compound framework have a profound impact on the molecular interactions that dictate biological activity. The nature and position of substituents can influence hydrogen bonding, hydrophobic interactions, and electronic properties, which in turn affect the binding affinity of the molecule to its target.

For instance, in a series of 5-(pyridin-2-yl)thiazoles evaluated as transforming growth factor-beta type 1 receptor (ALK5) kinase inhibitors, the introduction of substituents on the pyridine ring and the modification of the group at the 2-position of the thiazole ring were found to be critical for inhibitory activity. nih.gov Specifically, the presence of a methyl or ethyl group at the 6-position of the pyridine ring, combined with a substituted amino-methyl-benzamide group at the 2-position of the thiazole, resulted in compounds with high inhibitory potency. nih.gov This suggests that these substituents are involved in crucial interactions within the ATP-binding site of the ALK5 kinase.

In another study focusing on macrofilaricidal compounds, the combination of small alkyl substituents on the pyridine A-ring and alkoxy groups on a second pyridine B-ring (in a di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold) significantly influenced the inhibition of the target. nih.govacs.org This highlights the importance of cooperative interactions from substituents on different parts of the molecule.

The following table summarizes the impact of key substituent modifications on the molecular interactions of this compound analogues.

| Modification Site | Substituent | Observed Impact on Molecular Interactions | Reference |

| Pyridine Ring (6-position) | Methyl, Ethyl | Enhanced inhibitory activity against ALK5 kinase, likely through improved hydrophobic interactions in the binding pocket. | nih.gov |

| Thiazole Ring (2-position) | Substituted aminomethyl-benzamide | Crucial for high-potency ALK5 inhibition, suggesting key hydrogen bonding and/or hydrophobic interactions. | nih.gov |

| Pyridine A-Ring (3-position) | Small alkyl groups | Marked effect on the inhibition of Onchocerca gutturosa in a di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold. | nih.gov |

| Pyridine B-Ring (5-position) | Alkoxy groups | Synergistic effect with A-ring substituents on macrofilaricidal activity. | nih.gov |

Elucidation of Pharmacophoric Requirements (Excluding Clinical Efficacy)

The pharmacophore for a class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, several key pharmacophoric features have been identified through SAR studies.

A central feature is the pyridin-2-yl-thiazole core, which serves as a rigid scaffold to correctly orient the substituents for optimal interaction with the biological target. The nitrogen atom of the pyridine ring and the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or donors, contributing to the binding affinity.

The nature of the substituent at the 5-position of the thiazole ring is another critical element of the pharmacophore. In the parent compound, this is an ethanone group. Modifications of this group, such as its conversion to a chalcone-like propenone moiety, have shown that an extended conjugated system can be beneficial for certain biological activities. dmed.org.ua This suggests that a hydrophobic pocket or a planar region in the target's binding site can be exploited.

Furthermore, the substitution pattern on the pyridine ring and at the 2-position of the thiazole ring are crucial for defining the pharmacophore for specific activities. For ALK5 kinase inhibition, for example, the pharmacophore includes a small alkyl group on the pyridine ring and a hydrogen bond donor/acceptor group at the end of a flexible linker attached to the 2-position of the thiazole. nih.gov

Correlation of Structural Features with Specific Mechanistic Effects

The structural features of this compound analogues can be directly correlated with their mechanistic effects. The enone fragment in the chalcone (B49325) derivatives, for instance, makes them potential Michael acceptors. dmed.org.uaresearchgate.net This chemical reactivity can lead to a covalent interaction with nucleophilic residues (such as cysteine) in the active site of target proteins, resulting in irreversible inhibition. This provides a clear link between a specific structural motif (the α,β-unsaturated ketone) and a potential mechanism of action.

Development of SAR/SMR Models for Future Compound Design

The data gathered from the SAR and SMR studies of this compound analogues provide a foundation for the development of predictive models for the design of future compounds. These models can range from qualitative guidelines to more quantitative approaches.

Qualitative SAR models can be summarized as a set of rules for designing new analogues. For example, a model for ALK5 inhibitors based on this scaffold would suggest:

Maintaining the pyridin-2-yl-thiazole core.

Introducing a small alkyl group at the 6-position of the pyridine ring.

Incorporating a flexible linker at the 2-position of the thiazole, terminating in a group capable of hydrogen bonding, such as an amide.

More quantitative models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed if a sufficiently large and diverse dataset of compounds and their biological activities were available. Such models would use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to derive a mathematical equation that predicts the activity of new compounds.

The insights gained from SMR studies are also crucial for future design. Understanding that a particular structural feature leads to a specific mechanism, such as covalent inhibition via a Michael addition, allows for the rational design of compounds with a desired mode of action. dmed.org.uaresearchgate.net For example, if irreversible inhibition is desired, the enone moiety can be retained and optimized. Conversely, if covalent modification is to be avoided, this group can be replaced with a non-reactive analogue.

The following table outlines key considerations for the development of SAR/SMR models for this class of compounds.

| Model Aspect | Key Considerations for Future Design | Reference |

| Core Scaffold | The pyridin-2-yl-thiazole core is a validated starting point for various biological targets. | nih.gov |

| Substituent Effects | The electronic and steric properties of substituents on both the pyridine and thiazole rings must be carefully tuned to optimize target engagement. | nih.govnih.gov |

| Mechanistic Insights | The presence of reactive groups like enones can be exploited for covalent inhibition or avoided to achieve reversible binding. | dmed.org.uaresearchgate.net |

| Physicochemical Properties | Modifications should aim to optimize properties such as solubility and metabolic stability, which can be guided by replacing or modifying the core heterocycle. | nih.gov |

Analytical Methodologies for Research and Characterization of 1 2 Pyridin 2 Yl Thiazol 5 Yl Ethanone

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for determining the molecular structure. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone, characteristic signals would be expected for the protons on the pyridine (B92270) and thiazole (B1198619) rings, as well as for the acetyl methyl group. The aromatic region of the spectrum for related pyridinyl-thiazole structures typically shows signals for the thiazole proton between δ 6.0 and 7.5 ppm. nih.govnih.gov Protons on the pyridine ring would appear as a set of multiplets in the aromatic region. nih.gov The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region of the spectrum. researchgate.net

¹³C NMR provides information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the acetyl group, as well as for the carbons of the pyridine and thiazole rings.

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.6 | Singlet | -COCH₃ |

| ¹H | ~8.1 | Singlet | Thiazole-H4 |

| ¹H | ~7.5 - 8.7 | Multiplets | Pyridine-H |

| ¹³C | ~26 | Singlet | -C H₃ |

| ¹³C | ~122 - 152 | Singlets | Pyridine & Thiazole Ring Carbons |

| ¹³C | ~165 | Singlet | Imine Carbon (Thiazole C2) |

| ¹³C | ~190 | Singlet | C =O |

Note: The expected chemical shifts are estimations based on data for analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1710 cm⁻¹. Other characteristic peaks would include those for C=N and C=C stretching vibrations from the aromatic rings. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. Under electron ionization (EI), the molecular ion peak (M+) would be observed, corresponding to the exact mass of the molecule. The fragmentation pattern can provide valuable structural information, often involving the cleavage of the acetyl group or fragmentation of the heterocyclic rings. nih.gov

Chromatographic Separation and Purification Techniques

Following synthesis, chromatographic techniques are essential for isolating and purifying this compound from reaction byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. acs.orgsemanticscholar.org A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated components are visualized under UV light. acs.org

Column Chromatography: For preparative scale purification, column chromatography is widely employed. unimi.itmdpi.com A stationary phase, typically silica gel, is packed into a column, and the crude product is loaded onto the top. unimi.itmdpi.com A solvent system (eluent), often determined from preliminary TLC analysis, is then passed through the column to separate the components based on their differential adsorption to the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Quantitative Analysis Methods for Research Samples (e.g., HPLC, GC)

Quantitative analysis is crucial for determining the concentration and purity of this compound in research samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for both the quantification and purity assessment of heterocyclic compounds. ptfarm.plresearchgate.net The method can be validated to ensure its accuracy, precision, linearity, and robustness. ptfarm.plresearchgate.net A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ptfarm.pl Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. ptfarm.pl

Interactive Data Table: Proposed HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Acetonitrile:Water or Methanol:Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm or determined by UV scan) |

| Internal Standard | A structurally similar, stable compound |

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another effective method for the analysis of thermally stable and volatile compounds. rjptonline.orgnih.govpeerj.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. rjptonline.orgpeerj.com The mass spectrometer provides identification and quantification of the eluted components. jmchemsci.comresearchgate.net This technique is highly sensitive and provides both qualitative and quantitative information. peerj.com

Advanced Techniques for Mechanistic Study Sample Analysis

To understand the reaction mechanisms involved in the synthesis or further reactions of this compound, advanced analytical techniques are employed.

Kinetic Studies using HPLC: The kinetics of a reaction can be studied by monitoring the concentration of reactants, intermediates, and products over time. ptfarm.pl Aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched, and the samples analyzed by a validated HPLC method. ptfarm.pl Plotting concentration versus time allows for the determination of reaction rates and orders, providing insight into the reaction mechanism.

Hyphenated Techniques (e.g., LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. ptfarm.pl This is particularly useful for identifying transient intermediates in a reaction mixture, which can be crucial for elucidating complex reaction pathways. The HPLC separates the components of the mixture, and the MS provides molecular weight and structural information for each component as it elutes. ptfarm.pl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine-2-carboxaldehyde derivatives and thiazole precursors. For example, analogous protocols involve bromo-ethanone intermediates reacting with arylamines or thiazole derivatives under reflux in ethanol, with catalysts like polyvinyl pyridine to enhance efficiency . Optimizing reaction conditions (e.g., temperature, solvent polarity, and molar ratios) is critical; for instance, using absolute ethanol as a solvent and controlled pH can minimize side reactions and improve purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiazole-pyridine backbone and acetyl group positioning. X-ray crystallography (as applied to structurally similar compounds) resolves bond angles and dihedral angles, critical for validating stereoelectronic effects . Complement with High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and FTIR to identify functional groups like C=O (1680–1700 cm⁻¹) .

Q. What are the common derivatization reactions for this compound, and how are they monitored?

- Methodological Answer : The acetyl group undergoes nucleophilic substitution or condensation reactions. For example, hydrazine hydrate in glacial acetic acid can yield pyrazole derivatives . Monitor reactions via Thin-Layer Chromatography (TLC) with ethyl acetate/hexane mobile phases. Post-reaction, purify derivatives using recrystallization (ethanol/water mixtures) and confirm structures via ¹H NMR .

Advanced Research Questions

Q. How does the electronic structure of the pyridine-thiazole system influence reactivity in cross-coupling reactions?

- Methodological Answer : The pyridine ring’s electron-withdrawing nature directs electrophilic substitution to the thiazole’s C-4 position. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with boronic acids under Pd catalysis is recommended .

Q. What computational strategies predict the biological interactions of this compound, and what are their limitations?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to targets like kinase enzymes. Use PyMol for visualizing interactions and QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Limitations include inaccuracies in solvation effects and dynamic protein conformations, necessitating wet-lab validation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address variability by standardizing assay conditions (e.g., cell line selection, incubation time) and controlling for compound stability. For instance, highlights sample degradation over time, suggesting refrigeration or inert atmospheres during experiments. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Pilot-scale reactions often face kinetic vs. thermodynamic product ratios. Use chiral HPLC to monitor enantiopurity and optimize catalysts (e.g., chiral ligands in asymmetric synthesis). Continuous-flow reactors improve heat/mass transfer, reducing racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.